(R)-4-methylnonanoic acid

Chiral flavor chemistry Authenticity verification Natural product analysis

(R)-4-Methylnonanoic acid (CAS 124918-65-6) is a chiral medium-chain branched-chain fatty acid (BCFA) with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol. It belongs to the class of 4-alkyl-branched fatty acids that serve as character-impact aroma compounds in sheep and goat meat and milk products.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
Cat. No. B8598172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-methylnonanoic acid
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCCC(C)CCC(=O)O
InChIInChI=1S/C10H20O2/c1-3-4-5-6-9(2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m1/s1
InChIKeyWQTZCQIRCYSUBQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Methylnonanoic Acid: A Chiral Branched-Chain Fatty Acid for Authenticity and Sensory Research


(R)-4-Methylnonanoic acid (CAS 124918-65-6) is a chiral medium-chain branched-chain fatty acid (BCFA) with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol. It belongs to the class of 4-alkyl-branched fatty acids that serve as character-impact aroma compounds in sheep and goat meat and milk products . Unlike its (S)-enantiomer, the (R)-form is the exclusively occurring enantiomer identified in natural ruminant tissues, where it is present in enantiopure form . This compound is commercially available as a single-enantiomer reference standard with purity typically ≥95%, and it is primarily utilized in chiral flavor chemistry research, enantioselective sensory studies, and authenticity verification of natural flavorings .

Why (R)-4-Methylnonanoic Acid Cannot Be Replaced by Its Racemate or (S)-Enantiomer in Research and Sensory Applications


Substituting (R)-4-methylnonanoic acid with racemic (±)-4-methylnonanoic acid or the (S)-enantiomer introduces fundamental errors in studies requiring biological fidelity. In goat and sheep adipose tissue and milk, the compound occurs exclusively as the (R)-enantiomer (enantiomeric excess > 99%) . The two enantiomers exhibit distinct sensory profiles: the (R)-form is characterized by a weak, sweaty odor, whereas the (S)-form delivers a potent, characteristic mutton/goaty aroma . Consequently, using racemic material in sensory reconstitution experiments produces an odor profile that does not replicate the natural product. Furthermore, the (R)-enantiomer is not approved for flavor or fragrance use, while the racemic mixture holds FEMA GRAS status (FEMA No. 3574), underscoring distinct regulatory pathways that preclude interchangeability . These stereochemistry-dependent differences in sensory potency, natural occurrence, and regulatory standing make generic substitution scientifically indefensible.

Quantitative Differential Evidence for (R)-4-Methylnonanoic Acid Versus Closest Analogs


Enantiomeric Purity in Natural Tissues: (R)-Enantiomer Is the Exclusive Naturally Occurring Form

In goat and sheep subcutaneous adipose tissue, 4-methylnonanoic acid (4-Me-9:0) was found to be enantiopure, consisting exclusively of the (R)-enantiomer. Enantioselective GC analysis using chiral stationary phases confirmed that the (S)-enantiomer was not detected above the limit of detection in any natural sample . This finding was enabled by generating enantiopure (R)-4-Me-9:0 standards via lipase B-catalyzed (R)-selective esterification of the racemate, which confirmed the natural stereochemistry . In contrast, the (S)-enantiomer is exclusively a synthetic product with no documented natural occurrence . This enantiomeric exclusivity establishes (R)-4-methylnonanoic acid as the sole biologically relevant stereoisomer for studies of ruminant flavor biochemistry.

Chiral flavor chemistry Authenticity verification Natural product analysis

Enantiomer-Specific Sensory Differentiation: Weak Sweaty (R) Versus Potent Mutton/Goaty (S)

The two enantiomers of 4-methylnonanoic acid display profoundly divergent sensory properties. The (R)-enantiomer is consistently characterized by a weak, sweaty odor at 1.00% dilution in propylene glycol, described as having a faint sweet taste (微弱的甜味) . In contrast, the (S)-enantiomer exhibits a strong, characteristic mutton/goaty aroma described as distinctly goat- or mutton-like at the same 1.00% dilution in propylene glycol . This stereospecific odor perception mirrors the pattern observed for the homologous 4-methyloctanoic acid, where enantiomers similarly differ in aroma character and intensity . The (R)-enantiomer is not recommended for fragrance or flavor use, whereas the racemic mixture and (S)-enantiomer are recognized for their potent flavor impact .

Sensory science Structure-odor relationships Enantioselective perception

Odor Threshold Comparison: 4-Methylnonanoic Acid Is Sub-Threshold in Lamb Fat While 4-Methyloctanoic Acid Exceeds Threshold

A direct comparative study of free fatty acids in lamb adipose tissue established that 4-methylnonanoic acid was present below its odor threshold value in all samples analyzed (rams and wethers at both 12 and 30 weeks of age) . In the same samples, 4-methyloctanoic acid was present at or above its odor threshold value across all groups, with log odor unit values substantially higher for 30-week-old rams . Furthermore, the concentration of 4-methylnonanoic acid increased only 4-fold between wethers and 30-week-old rams, whereas 4-methyloctanoic acid increased 13-fold in the same comparison . This demonstrates that 4-methylnonanoic acid contributes less to the overall mutton aroma intensity than its C8 homolog, making it a secondary rather than primary odor impact compound in lamb fat.

Meat flavor chemistry Volatile fatty acid analysis Odor activity values

Physicochemical Property Differentiation: (R)-4-Methylnonanoic Acid Versus Linear Nonanoic Acid

The methyl branch at the C4 position of (R)-4-methylnonanoic acid introduces significant deviations in key physicochemical parameters relative to the straight-chain analog nonanoic acid. The branched compound exhibits a lower predicted logP of approximately 3.78 (estimated XLogP3-AA: 3.60) compared to nonanoic acid (logP ~4.0), indicating moderately reduced lipophilicity. Its water solubility is predicted at 64.05 mg/L at 25 °C , which is higher than nonanoic acid (estimated ~30-40 mg/L). The boiling point is measured at 292-293 °C (lit.) or 271.6±8.0 °C (predicted) , representing a reduction relative to nonanoic acid (254-255 °C). These differences directly impact chromatographic retention behavior, liquid-liquid extraction efficiency, and headspace partitioning in volatile analysis methods.

Physicochemical profiling Chromatographic method development Solubility prediction

High-Value Application Scenarios for (R)-4-Methylnonanoic Acid in Research and Industrial Settings


Chiral Authenticity Marker for Verification of Natural Ruminant Flavorings

(R)-4-Methylnonanoic acid serves as a definitive chiral marker for verifying the natural origin of sheep and goat milk/meat flavorings. Because it occurs enantiopure (>99% ee, R-configuration) in natural ruminant tissues , any detection of the (S)-enantiomer in a product labeled as 'natural' indicates adulteration with synthetic racemic material or unauthorized enzymatic modification. Analytical laboratories equipped with enantioselective GC-MS can use (R)-4-methylnonanoic acid as a certified reference standard to establish enantiomeric purity thresholds for authenticity certification programs.

Enantioselective Sensory Research on Mutton and Goaty Aroma Perception

The pronounced divergence in sensory character between the (R)-enantiomer (weak sweaty) and (S)-enantiomer (potent mutton/goaty) makes (R)-4-methylnonanoic acid an essential tool for olfactory receptor studies and structure-odor relationship investigations. Researchers can use the pure (R)-enantiomer as a negative sensory control to isolate and quantify the specific contribution of the (S)-form to the perceived 'soo' odor of mutton, enabling precise dose-response modeling of enantiomer-specific odor perception.

Lipase-Catalyzed Kinetic Resolution Studies and Chiral Separation Method Development

The demonstrated ability of lipase B (Novozym 435) to perform (R)-selective esterification of racemic 4-methylnonanoic acid, yielding enantiopure (R)-4-Me-9:0 , positions this compound as a model substrate for developing and validating enzymatic kinetic resolution processes. It is particularly valuable for studying remote stereocenter recognition by lipases and for benchmarking chiral GC stationary phases designed for volatile branched-chain fatty acid enantiomer separation .

Reference Standard for Sub-Threshold Flavor Component Quantification in Meat Science

Given that 4-methylnonanoic acid is consistently present below its odor threshold value in lamb adipose tissue, while the homolog 4-methyloctanoic acid exceeds threshold , the (R)-enantiomer serves as a critical calibration standard for quantitative GC-MS methods targeting low-abundance branched-chain fatty acids in meat flavor research. Its use ensures accurate quantification of sub-threshold flavor precursors that may contribute to overall aroma through additive or synergistic effects with above-threshold compounds.

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